3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a 1H-pyrazole core substituted at position 3 with a 5-chlorothiophen-2-yl group and at position 5 with a carbohydrazide moiety. The hydrazide group forms an (E)-configured imine bond with a furan-2-ylmethylidene substituent.
Properties
Molecular Formula |
C13H9ClN4O2S |
|---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O2S/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
InChI Key |
SBWQMAIWRGSYOS-VIZOYTHASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the desired hydrazone. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(5-CHLOROTHIOPHEN-2-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and research findings:
Key Structural and Functional Insights:
Bulky substituents (e.g., tert-butylbenzyl in Compound 26) correlate with enhanced anticancer activity, likely due to increased hydrophobic interactions .
Synthetic Pathways :
- Analogs are synthesized via cyclocondensation of hydrazines with ketones (e.g., uses 3-(5-chlorothiophen-2-yl)prop-2-en-1-one and phenylhydrazine) . Yields vary (e.g., 62% for 3f) depending on substituent reactivity .
Physicochemical Properties: Melting points (e.g., 133–134°C for 3f) and LCMS data (m/z = 346) provide benchmarks for purity and stability . Crystallographic data (CCDC No.: 948856) confirm structural assignments and stereochemistry in analogs .
Biological Relevance: Pyrazole-carbohydrazides exhibit antimicrobial and antioxidant activities, as seen in substituted pyrazolines () .
Biological Activity
The compound 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its diverse biological activities. Pyrazoles are a class of compounds that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is . Its structure includes a thiophene ring, a furan moiety, and a pyrazole core, which are critical for its biological interactions. The presence of chlorine and the hydrazide functional group may influence its reactivity and binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, a review highlighted that various pyrazole compounds have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity of 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.7 | Cell cycle arrest at G2/M phase |
Data adapted from recent experimental findings.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies suggest that these compounds can exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity of 3-(5-chlorothiophen-2-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 32 µg/mL | Membrane disruption |
| S. aureus | 16 µg/mL | Inhibition of protein synthesis |
| P. aeruginosa | 64 µg/mL | Metabolic pathway inhibition |
Data based on laboratory assessments.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles often act as inhibitors for various enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Interaction with DNA : Certain derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
Case Studies
A notable case study involved the evaluation of the compound's effectiveness against resistant strains of bacteria. The study demonstrated that the compound not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
